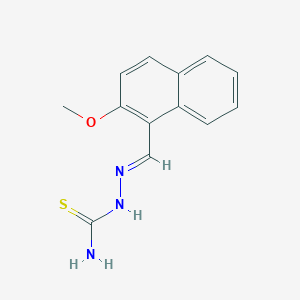
2-methoxy-1-naphthaldehyde thiosemicarbazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-甲氧基-1-萘甲醛硫代半碳腙是一种属于硫代半碳腙类的化学化合物。
准备方法
2-甲氧基-1-萘甲醛硫代半碳腙的合成通常涉及2-甲氧基-1-萘甲醛与硫代半碳腙的反应。 该反应通常在乙醇溶液中回流条件下进行。 然后通过重结晶纯化产物 。 工业生产方法可能涉及类似的合成路线,但规模更大,并针对产量和纯度进行了优化。
化学反应分析
2-甲氧基-1-萘甲醛硫代半碳腙经历各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的氧化物。
还原: 还原反应可以将其转化为不同的还原形式。
取代: 它可以发生取代反应,其中官能团被其他基团取代。 这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种催化剂。 形成的主要产物取决于所使用的特定反应条件和试剂。
科学研究应用
Biological Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of 2-methoxy-1-naphthaldehyde thiosemicarbazone and its metal complexes. For instance, research indicates that thiosemicarbazones exhibit significant cytotoxicity against various human cancer cell lines. In vitro studies have shown that certain derivatives possess IC50 values indicating potent antiproliferative activity .
| Compound | Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|---|
| This compound | K562 (Chronic Myelogenous Leukemia) | 3.36 - 21.35 | 1.82 |
| Palladium(II) complex of thiosemicarbazone | DU145 (Prostate Carcinoma) | 0.01 - 0.02 | N/A |
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity against various bacterial and fungal strains. Studies show that it exhibits moderate to high antibacterial effects, making it a candidate for further development in treating infections .
Coordination Chemistry
In coordination chemistry, this compound serves as a versatile ligand. It has been used to create various metal complexes, which have shown enhanced biological activities compared to their free ligand forms. The stability and reactivity of these complexes are influenced by the nature of the metal ion and the substituents on the thiosemicarbazone .
Industrial Applications
Beyond biological applications, this compound is utilized in the synthesis of other chemical entities and materials, demonstrating its versatility in industrial chemistry. Its role as a precursor or intermediate in synthetic pathways highlights its importance in the development of novel compounds with potential therapeutic applications .
Case Studies
- Antitumor Activity Evaluation : A study conducted on palladium(II) complexes derived from thiosemicarbazones revealed significant antitumor activity against multiple cell lines, showcasing the potential for developing new cancer therapies based on these compounds .
- Antimicrobial Testing : Research on various thiosemicarbazone derivatives indicated promising results against Staphylococcus aureus and Candida species, suggesting potential applications in treating bacterial and fungal infections .
作用机制
2-甲氧基-1-萘甲醛硫代半碳腙的作用机制涉及其与金属离子和酶的相互作用。 它可以与金属离子形成稳定的配合物,然后可以与生物分子和途径相互作用。 该化合物抑制酶的能力是由于其与活性位点的结合,从而阻断了酶的活性 .
相似化合物的比较
与2-甲氧基-1-萘甲醛硫代半碳腙类似的化合物包括其他硫代半碳腙,例如:
- 2-甲氧基-1-萘甲醛 N-(4-甲基苯基)硫代半碳腙
- 2-甲氧基-1-萘甲醛 N-(4-氯苯基)硫代半碳腙 这些化合物具有类似的结构特征,但在取代基上有所不同,这会影响它们的化学性质和生物活性。 2-甲氧基-1-萘甲醛硫代半碳腙的独特性在于其特定的取代基,赋予其独特的反应性和潜在应用 .
生物活性
2-Methoxy-1-naphthaldehyde thiosemicarbazone (MNT) is a compound belonging to the thiosemicarbazone class, known for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of MNT, focusing on its anticancer, antimicrobial, and enzyme inhibition properties, supported by various research findings and case studies.
MNT is synthesized through the reaction of 2-methoxy-1-naphthaldehyde with thiosemicarbazide, typically in an ethanol solution under reflux conditions. The compound exhibits a unique mechanism of action that involves the formation of stable complexes with metal ions, which can interact with biological pathways and molecules. Specifically, MNT can inhibit certain enzymes by binding to their active sites, thereby blocking their activity .
Anticancer Activity
Recent studies have highlighted the significant anticancer potential of MNT. For instance, in a study involving various thiosemicarbazones, MNT demonstrated superior cytotoxicity against human lung cancer cells (H460) with an IC50 value of 10.90 μM, outperforming other tested compounds . Another study revealed that MNT exhibited antiproliferative activity across different tumor cell lines, including HuTu80 and MCF7, indicating its broad-spectrum efficacy against cancer cells .
Comparative Anticancer Activity
The following table summarizes the IC50 values of MNT compared to other thiosemicarbazones:
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| This compound | 10.90 | H460 |
| 2-Acetyl-pyridine thiosemicarbazone | 14.34 | H460 |
| 5-Fluorouracil (5-FU) | Varies | Various |
This data suggests that MNT is a promising candidate for further development as a chemotherapeutic agent due to its potent activity at low concentrations .
Antimicrobial Activity
MNT has also been evaluated for its antimicrobial properties. Studies indicate that thiosemicarbazones exhibit varying levels of antimicrobial activity against both Gram-positive and Gram-negative bacteria. In particular, metal complexes derived from thiosemicarbazones have shown enhanced antimicrobial effects compared to their free ligand forms .
Antimicrobial Efficacy
The following table outlines the antimicrobial activity of MNT and related compounds:
| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Escherichia coli | 32 μg/mL |
| Staphylococcus aureus | 16 μg/mL | |
| Complexed Thiosemicarbazones | Pseudomonas aeruginosa | 8-16 μg/mL |
These findings support the potential use of MNT in treating infections caused by resistant bacterial strains .
Enzyme Inhibition Studies
MNT's ability to inhibit specific enzymes has been a focal point in research. The compound's interaction with topoisomerase II has been documented, suggesting it could serve as a lead compound for developing new anticancer drugs targeting this enzyme .
Case Studies
属性
CAS 编号 |
65110-22-7 |
|---|---|
分子式 |
C13H13N3OS |
分子量 |
259.33 g/mol |
IUPAC 名称 |
[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C13H13N3OS/c1-17-12-7-6-9-4-2-3-5-10(9)11(12)8-15-16-13(14)18/h2-8H,1H3,(H3,14,16,18)/b15-8+ |
InChI 键 |
DXTYDDVJOBCCHE-OVCLIPMQSA-N |
SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=NNC(=S)N |
手性 SMILES |
COC1=C(C2=CC=CC=C2C=C1)/C=N/NC(=S)N |
规范 SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=NNC(=S)N |
Key on ui other cas no. |
65110-22-7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















